

Ametoctradin porcine SQR inhibitory activity comparison

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Compound Focus: Ametoctradin

CAS No.: 865318-97-4

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Mechanism of Action and Comparative Activity

Ametoctradin's primary mode of action is inhibiting the **mitochondrial bc1 complex (Complex III)**, specifically by binding to the **quinol oxidation (Qo) site** [1] [2]. This inhibition disrupts cellular respiration, making it an effective fungicide against Oomycete pathogens [1] [3].

In a 2015 study, researchers designed and synthesized new derivatives of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold (the core structure of **ametoctradin**) to better understand its structure-activity relationship [1] [2]. The goal was to investigate how modifications at the 5- and 6-positions of the structure affect its function as a Qo site inhibitor.

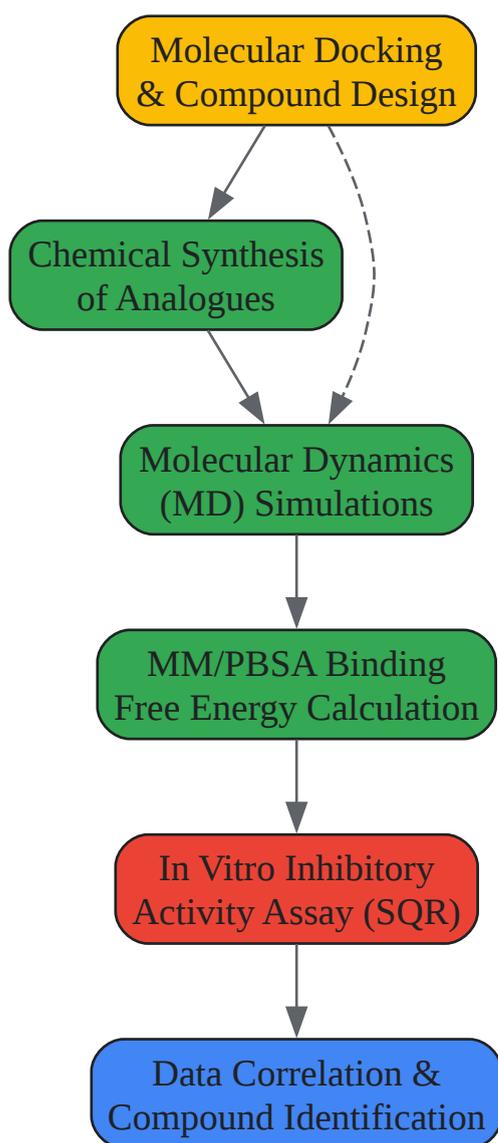
The experimental data from this study is summarized in the table below.

| Compound Name | Inhibitory Activity Against Porcine SQR | Molecular Target in Study |
|---------------------|---|---------------------------|
| Ametoctradin | Baseline activity | bc1 Complex / Qo Site [1] |
| Compound 4a | Higher than Ametoctradin | bc1 Complex / Qo Site [1] |
| Compound 4c | Higher than Ametoctradin | bc1 Complex / Qo Site [1] |

The study concluded that the binding free energies calculated for the new analogues correlated very well ($R^2 = 0.96$) with their experimental binding free energies, validating the molecular models used [1].

Experimental Methodology for Inhibitor Assessment

The research that identified compounds with higher activity than **ametoctradin** employed a combination of computational and experimental techniques [1] [2]. The following workflow outlines the key stages of their experimental protocol to evaluate the inhibitory activity of newly synthesized analogues.



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The key components of the methodology are:

- **Computational Design and Simulation:** The binding mode of **ametoctradin** was first determined through **molecular docking** into the Qo site of the bc1 complex. To refine this model and obtain quantitative energy data, researchers performed **Molecular Dynamics (MD) simulations** and subsequent **MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) calculations** to estimate the binding free energy of each compound [1].
- **Experimental Validation:** Newly designed 1,2,4-triazolo[1,5-a]pyrimidine analogues were chemically synthesized. The inhibitory activity of these compounds and **ametoctradin** was then experimentally tested against **porcine Succinate:Quinone Oxidoreductase (SQR)**, a common model system for studying Complex II and related respiratory inhibition [1].

Interpretation of Findings and Research Significance

The core significance of this research lies in the strong correlation ($R^2 = 0.96$) between the **calculated binding free energies (ΔG_{cal})** from the computational models and the **experimental binding free energies (ΔG_{exp})** [1]. This validation indicates that the molecular docking and simulation protocols can reliably predict the activity of new compounds, providing a powerful tool for future rational design of more potent bc1 complex inhibitors.

It is important to note for your research that while the study confirmed **ametoctradin** as a potent Qo site inhibitor and identified compounds **4a** and **4c** as more active, the specific quantitative values for their inhibitory concentrations (e.g., IC50) against porcine SQR were not detailed in the available abstracts [1] [2].

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References

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